molecular formula C7H4Cl3F B6338818 4-Chloro-2-fluorobenzal chloride, 95% CAS No. 1301739-65-0

4-Chloro-2-fluorobenzal chloride, 95%

Cat. No. B6338818
CAS RN: 1301739-65-0
M. Wt: 213.5 g/mol
InChI Key: IGOKMNRPYWAZCB-UHFFFAOYSA-N
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Description

4-Chloro-2-fluorobenzyl chloride is a chemical compound with the IUPAC name 4-chloro-1-(chloromethyl)-2-fluorobenzene . It has a molecular weight of 179.02 and is typically available in liquid form . This compound is highly versatile and is used extensively in scientific research. Its unique properties enable a broad range of applications, including the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-fluorobenzyl chloride consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and a chloromethyl group . The InChI code for this compound is 1S/C7H5Cl2F/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2 .


Physical And Chemical Properties Analysis

4-Chloro-2-fluorobenzyl chloride is a liquid at room temperature . It has a molecular weight of 179.02 . The compound’s InChI code is 1S/C7H5Cl2F/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2 .

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluorobenzal chloride, 95% is not well understood. However, it is believed that the chlorine and fluorine atoms attached to the benzene ring are responsible for the compound's reactivity. The chlorine atom acts as a Lewis acid, while the fluorine atom acts as a Lewis base, resulting in an electrostatic attraction between the two atoms. This attraction allows the compound to interact with other molecules, resulting in a variety of chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-2-fluorobenzal chloride, 95% are not well understood. However, it has been shown to be non-toxic in animal studies, and is not known to be mutagenic or carcinogenic. In addition, 4-Chloro-2-fluorobenzal chloride, 95% has been shown to inhibit the growth of certain bacterial and fungal species, suggesting that it may have some antimicrobial activity.

Advantages and Limitations for Lab Experiments

The main advantages of using 4-Chloro-2-fluorobenzal chloride, 95% in laboratory experiments are its high reactivity and its low toxicity. It is a versatile reagent that can be used in a variety of reactions, and its low toxicity makes it safe to handle. However, there are some limitations to its use. 4-Chloro-2-fluorobenzal chloride, 95% is not very stable in water, and its solubility in organic solvents is limited. In addition, it is not very soluble in some common solvents, such as acetone and ethanol.

Future Directions

Future research on 4-Chloro-2-fluorobenzal chloride, 95% could focus on its potential applications in drug development, as well as its mechanism of action. In addition, further studies could be conducted on its biochemical and physiological effects, as well as its potential toxicity. Additionally, research could be done to explore the use of 4-Chloro-2-fluorobenzal chloride, 95% in the synthesis of other compounds, and to develop more efficient and cost-effective methods of synthesis. Finally, studies could be conducted to investigate the potential uses of 4-Chloro-2-fluorobenzal chloride, 95% in environmental remediation.

Synthesis Methods

4-Chloro-2-fluorobenzal chloride, 95% can be synthesized using a variety of methods. The most common method is the Friedel-Crafts acylation of 4-chlorobenzaldehyde with 2-fluoroacetyl chloride in the presence of anhydrous aluminum chloride as a catalyst. This reaction yields 4-Chloro-2-fluorobenzal chloride, 95% in high yields and purity. Other methods of synthesis include the reaction of 4-chlorobenzonitrile with 2-fluoroacetic acid in the presence of anhydrous zinc chloride, or the reaction of 4-chlorobenzene with 2-fluoroacetyl chloride in the presence of sulfuric acid.

Scientific Research Applications

4-Chloro-2-fluorobenzal chloride, 95% has a variety of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a building block for the synthesis of other compounds. It is also used as a fluorescent labeling agent, as it absorbs ultraviolet light and emits visible light. In addition, 4-Chloro-2-fluorobenzal chloride, 95% is used as a chromogenic reagent in the detection of certain proteins, and as a probe in the study of enzyme-substrate interactions.

Safety and Hazards

4-Chloro-2-fluorobenzyl chloride is classified as a corrosive substance . It can cause severe skin burns and eye damage . Safety precautions include avoiding inhalation, wearing protective gloves, clothing, and eye/face protection, and ensuring proper ventilation . In case of contact with skin or eyes, the affected area should be rinsed immediately with plenty of water .

properties

IUPAC Name

4-chloro-1-(dichloromethyl)-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl3F/c8-4-1-2-5(7(9)10)6(11)3-4/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOKMNRPYWAZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl3F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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